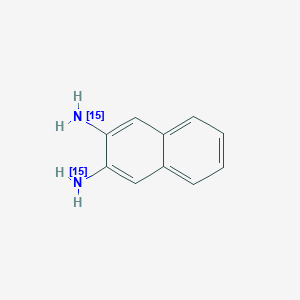

naphthalene-2,3-di(15N2)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

naphthalene-2,3-di(15N2)amine |

InChI |

InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2/i11+1,12+1 |

InChI Key |

XTBLDMQMUSHDEN-ALQHTKJJSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)[15NH2])[15NH2] |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of Naphthalene 2,3 Di ¹⁵n₂ Amine

Methodologies for Incorporating ¹⁵N into Aromatic Amine Systems

The incorporation of ¹⁵N into aromatic amines is generally achieved through two primary strategies: synthesis from ¹⁵N-enriched precursors or late-stage isotopic exchange on the pre-formed amine.

This classical approach involves building the target molecule from simple, commercially available starting materials that already contain the ¹⁵N isotope. This method ensures that the label is incorporated at a specific, predetermined position within the molecular structure. rsc.org

Commonly used ¹⁵N-enriched reagents include:

¹⁵N-Ammonia (¹⁵NH₃) and ¹⁵N-Ammonium Salts (¹⁵NH₄Cl) : These are fundamental building blocks for introducing amino groups. Transition-metal catalysis is often employed for the direct N-arylation of aryl halides or the reductive amination of carbonyl compounds using these reagents. ibs.re.kru-tokyo.ac.jp

¹⁵N-Nitrite Salts (e.g., Na¹⁵NO₂) : These can be used to generate other reactive nitrogen species. For instance, nitrosation of hydrazines with Na¹⁵NO₂ can produce ¹⁵N-labeled azides, which are versatile intermediates for forming amines. nih.govnih.gov

¹⁵N-Azide Salts (e.g., Na¹⁵N₃) : Azides serve as effective precursors to primary amines via reduction or can be used in diazo-transfer reactions. nih.gov

Specialized ¹⁵N-Reagents : More complex reagents, such as ¹⁵N-labeled nitrenium salts, have been developed for direct electrophilic amination of organometallic compounds, offering a novel route to primary amines. rsc.org

The primary advantage of precursor-based synthesis is the unambiguous placement of the isotope. However, it often requires a de novo synthesis of the target molecule, which can be lengthy and may not be suitable for complex structures. acs.org

Late-stage isotopic exchange is an emerging strategy that allows for the direct replacement of a naturally abundant ¹⁴N atom with a ¹⁵N isotope in a fully formed molecule. acs.org This approach is highly desirable as it avoids redesigning a multi-step synthesis and can be applied to complex, high-value compounds. acs.org

Recent advancements have led to protocols for the isotopic exchange of primary amines. One prominent method involves the activation of the primary amine, for example, by converting it into a Katritzky pyridinium (B92312) salt. This activated intermediate can then undergo a copper-catalyzed deaminative amination using a ¹⁵N source, such as ¹⁵N-labeled benzophenone (B1666685) imine, to install the isotope. acs.org This process is advantageous as it can result in complete and selective isotopic labeling, with unreacted ¹⁴N-starting material being functionalized and easily separated. acs.org While powerful, applying such a method to a diamine like naphthalene-2,3-diamine would require careful control to achieve double exchange and manage potential side reactions.

While no specific synthesis for naphthalene-2,3-di(¹⁵N₂)amine is documented in the surveyed literature, plausible synthetic routes can be proposed based on established chemical transformations. The most common route to unlabeled diaminonaphthalenes is the reduction of the corresponding dinitronaphthalenes. chemicalbook.comwikipedia.orgjustia.com

A logical precursor for the unlabeled target is 2,3-dinitronaphthalene. rsc.orgchemicalbook.comchemicalbook.comrsc.org However, simple reduction of this precursor would not incorporate the ¹⁵N label. Therefore, an alternative strategy starting from a different naphthalene (B1677914) core is required.

Proposed Pathway: Catalytic Amination of 2,3-Dihydroxynaphthalene (B165439)

A highly viable route involves the direct catalytic amination of 2,3-dihydroxynaphthalene using ¹⁵N-labeled ammonia (B1221849). Vanadium-based catalysts have shown exceptional yield in the direct amination of naphthalene to naphthylamine, demonstrating the feasibility of C-N bond formation on the naphthalene core. rsc.org Transition-metal catalysts, including those based on palladium, copper, and platinum, are widely used to facilitate the amination of alcohols and aryl halides with ammonia. ibs.re.krrhhz.net

The proposed two-step synthesis would be:

Synthesis of 2,3-Dihydroxynaphthalene : This intermediate is commercially available or can be synthesized from naphthalene.

Double Catalytic Amination : Reaction of 2,3-dihydroxynaphthalene with a stoichiometric excess of ¹⁵N-ammonia (¹⁵NH₃) in the presence of a suitable transition-metal catalyst (e.g., V₂O₅/HZSM-5, CuI, or a Pd-based system) under optimized temperature and pressure would yield the desired naphthalene-2,3-di(¹⁵N₂)amine. The use of aqueous ¹⁵NH₃ under mild conditions has proven effective in similar amination reactions. rhhz.net

This pathway is advantageous due to its directness and high atom economy, directly incorporating the ¹⁵N atoms from a common isotopic source into the final product.

Targeted Nitrogen Isotope Exchange Protocols

Optimization of Synthetic Pathways for High Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled compounds to ensure the reliability of subsequent analytical studies and to conserve expensive isotopic materials. nih.gov Optimization involves the careful control of several reaction parameters.

Key factors for optimization include:

Purity of ¹⁵N Reagent : The isotopic enrichment of the final product is directly dependent on the purity of the ¹⁵N starting material. Reagents with >98% isotopic enrichment are commonly used. nih.gov

Catalyst System : For catalytic reactions, the choice of metal and ligand is critical. For example, in copper-catalyzed aminations, ligands like L-proline can significantly improve reaction efficiency. ibs.re.kr In palladium-catalyzed systems, bulky, electron-rich phosphine (B1218219) ligands are often required to prevent catalyst deactivation by the ammonia substrate. u-tokyo.ac.jp

Reaction Conditions : Temperature, pressure, solvent, and reaction time must be finely tuned. In the reduction of dinitronaphthalenes, for instance, conditions are optimized to maximize the yield of the diamine product, which can reach over 77%. sioc-journal.cnresearchgate.net

Stoichiometry : Using a large excess of the ¹⁵N reagent (e.g., ¹⁵NH₃) can drive the reaction to completion and suppress the formation of partially labeled or secondary amine byproducts. u-tokyo.ac.jp

Purification : After the reaction, robust purification methods such as column chromatography or recrystallization are essential to separate the desired doubly-labeled product from any unlabeled starting material, mono-labeled intermediates, or other impurities.

Table 1: Factors Influencing Yield and Isotopic Purity in ¹⁵N-Amine Synthesis

| Parameter | Objective | Typical Strategy/Consideration | Reference Example |

|---|---|---|---|

| Isotopic Reagent | Maximize ¹⁵N incorporation | Use reagents with high isotopic enrichment (>98%). | Synthesis of [¹⁵N]nicotinamide with 98% isotopic purity. nih.gov |

| Catalyst | Improve reaction rate and selectivity | Screening of metal/ligand combinations (e.g., CuI/L-proline, Pd/phosphine ligands). | Cu-catalyzed amination of aryl halides with ammonia. ibs.re.kr |

| Solvent | Enhance solubility and reactivity | Biphasic systems or polar aprotic solvents (e.g., DMF, Dioxane). | Electrochemical reduction of 1,5-dinitronaphthalene (B40199) in DMF-water. sioc-journal.cn |

| Temperature | Balance reaction rate and stability | Moderate temperatures (e.g., 65-90 °C) are often optimal to avoid decomposition. | Reduction of 1,8-dinitronaphthalene (B126178) at 65-90 °C. chemicalbook.com |

| Pressure | Maintain gaseous reagents in solution | Use of an autoclave for reactions involving gaseous ammonia. | Catalytic hydrogenation of dinitronaphthalene. justia.com |

| Purification | Isolate pure labeled product | High-performance liquid chromatography (HPLC) or multiple recrystallizations. | General practice for high-purity organic synthesis. nih.gov |

Considerations for Scale-Up in Academic Research

Transitioning a synthetic protocol from a small-scale discovery experiment to a larger, preparative scale for academic research (e.g., gram-scale) introduces several practical challenges. nih.govoup.com

Cost and Availability of Reagents : ¹⁵N-labeled starting materials are significantly more expensive than their unlabeled counterparts. Therefore, synthetic routes chosen for scale-up must be high-yielding and atom-economical to be cost-effective. acs.org

Reaction Efficiency : Multi-step syntheses are often disfavored for scale-up due to cumulative yield loss. One-pot procedures or short, convergent syntheses are highly preferable. rsc.orgacs.org

Handling and Safety : Managing larger quantities of potentially hazardous reagents, intermediates, or gaseous substrates like ammonia requires appropriate engineering controls and safety protocols. u-tokyo.ac.jp

Purification and Isolation : Techniques that are simple on a small scale, like column chromatography, can become laborious and solvent-intensive at a larger scale. Crystallization is often a more practical method for purifying large quantities of solid products. nih.gov

Thermal Management : Exothermic or endothermic reactions can be difficult to control in large reaction vessels, potentially leading to side reactions or reduced yields. Careful monitoring and control of the reaction temperature are crucial.

For the proposed synthesis of naphthalene-2,3-di(¹⁵N₂)amine, scaling up the catalytic amination step would require an efficient reactor (e.g., a high-pressure autoclave) to handle the gaseous ¹⁵NH₃ and a robust purification strategy to isolate the final product with high chemical and isotopic purity.

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalene 2,3 Di ¹⁵n₂ Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹⁵N-Labeled Aromatic Diamines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. When compounds are enriched with the ¹⁵N isotope, which is NMR-active (spin I = 1/2) unlike the predominant but quadrupolar ¹⁴N isotope, a wealth of detailed information becomes accessible. researchgate.net

¹⁵N NMR Chemical Shift Analysis and Correlation with Electronic Structure

The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment. For aromatic amines, ¹⁵N chemical shifts typically appear in a characteristic range, and their precise values are influenced by factors such as hybridization, substitution, and the extent of lone pair delocalization into the aromatic π-system.

In naphthalene-2,3-di(¹⁵N₂)amine, the nitrogen atoms are sp² hybridized, and their lone pairs participate in resonance with the naphthalene (B1677914) ring system. This delocalization shields the nitrogen nuclei, causing their signals to appear at a higher field (lower ppm value) compared to aliphatic amines. The ¹⁵N chemical shift provides a direct probe of the electron density at the nitrogen atoms. Any structural or environmental factor that alters this electron density, such as solvent effects or protonation, will induce a measurable change in the ¹⁵N chemical shift. researchgate.net For instance, in a neutral medium like DMSO-d₆, the ¹⁵N chemical shifts for aromatic amines are expected to be in the range of -300 to -340 ppm relative to nitromethane.

Table 1: Representative NMR Chemical Shift Data for Naphthalene-2,3-di(¹⁵N₂)amine Data are hypothetical and based on typical values for analogous aromatic amines.

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹⁵N | N-2, N-3 | -325 |

| ¹³C | C-2, C-3 | 138.5 |

| ¹³C | C-1, C-4 | 108.0 |

| ¹H | H-1, H-4 | 6.95 |

Determination of ¹H-¹⁵N and ¹³C-¹⁵N Spin-Spin Coupling Constants

Spin-spin coupling constants (J-couplings) provide through-bond connectivity information. In ¹⁵N-labeled compounds, heteronuclear coupling constants between ¹⁵N and adjacent ¹H or ¹³C nuclei are particularly informative.

¹J(¹⁵N,¹H): The one-bond coupling between the nitrogen and its attached protons is typically around 80-90 Hz in aromatic amines. ipb.pt Its magnitude can be influenced by the N-H bond length and the hybridization of the nitrogen atom.

nJ(¹⁵N,¹H): Long-range couplings over two or three bonds (²J or ³J) are smaller, usually in the range of 1-5 Hz. For example, a three-bond coupling (³J) would exist between a nitrogen atom and the proton at the C-1 position of the naphthalene ring. These small couplings are often resolved in high-field NMR spectra and are invaluable for unambiguous signal assignment. youtube.comwisc.edu

¹J(¹³C,¹⁵N): The one-bond coupling between the nitrogen and the carbon to which it is attached (C-2 or C-3) is typically between 10-15 Hz.

nJ(¹³C,¹⁵N): Long-range couplings, such as the two-bond coupling to C-1 or C-4, are generally smaller (1-4 Hz) and provide crucial data for confirming the carbon skeleton assignments relative to the amino groups.

Table 2: Typical Spin-Spin Coupling Constants in ¹⁵N-Labeled Aromatic Amines

| Coupling | Typical Range (Hz) |

|---|---|

| ¹J(¹⁵N,¹H) | 80 - 90 |

| ²J(¹⁵N,¹H) | 1 - 5 |

| ¹J(¹⁵C,¹⁵N) | 10 - 15 |

| ²J(¹³C,¹⁵N) | 1 - 4 |

Application of Multidimensional ¹H-¹⁵N and ¹³C-¹⁵N NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for correlating different nuclei within a molecule. For ¹⁵N-labeled compounds, heteronuclear correlation techniques are particularly powerful.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is a cornerstone for studying ¹⁵N-labeled molecules. It generates a 2D spectrum with the ¹H chemical shifts on one axis and the ¹⁵N chemical shifts on the other. A peak (cross-peak) appears for each N-H group, directly correlating the proton with its attached nitrogen. libretexts.org This allows for the straightforward assignment of the ¹⁵N signals corresponding to the amino groups in naphthalene-2,3-di(¹⁵N₂)amine.

Investigation of Tautomerism and Conformational Dynamics via ¹⁵N NMR

¹⁵N NMR is an exceptionally sensitive probe for studying dynamic processes such as tautomerism and conformational changes. nih.gov Aromatic diamines can potentially exist in equilibrium between the diamine form and an amine-imine tautomeric form. researchgate.netresearchgate.net

The ¹⁵N chemical shifts of an amine nitrogen (-NH₂) and an imine nitrogen (=NH) are vastly different. If such an equilibrium were present and the exchange rate was slow on the NMR timescale, separate signals for each tautomer would be observed. If the exchange were fast, a single, population-averaged ¹⁵N signal would be seen. The position of this averaged signal would be dependent on the relative populations of the tautomers. Furthermore, the rate of N-H proton exchange with the solvent or intramolecularly can affect the appearance of the ¹⁵N spectrum, sometimes leading to line broadening. These dynamic phenomena can be studied by varying temperature and solvent, making ¹⁵N NMR a powerful tool for characterizing the thermodynamics and kinetics of such processes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the successful incorporation of stable isotopes into a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).

For naphthalene-2,3-di(¹⁵N₂)amine, the introduction of two ¹⁵N atoms in place of the more common ¹⁴N atoms results in a predictable increase in the molecular weight. HRMS can easily distinguish between the unlabeled and the doubly labeled compound. The measured exact mass must match the calculated theoretical mass for the isotopically labeled formula, providing unambiguous confirmation of the compound's identity and isotopic purity.

Table 3: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| Naphthalene-2,3-diamine | C₁₀H₁₁N₂⁺ | 159.0917 |

| Naphthalene-2,3-di(¹⁵N₂)amine | C₁₀H₁₁¹⁵N₂⁺ | 161.0858 |

Vibrational Spectroscopy for Probing Isotopic Effects (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the frequencies of molecular vibrations. uni-siegen.de These frequencies are dependent on the masses of the atoms involved in the vibration and the strength of the chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. libretexts.org

When a lighter isotope (¹⁴N) is replaced by a heavier one (¹⁵N), the reduced mass of any vibrational mode involving the nitrogen atom increases. Consequently, the frequency of that vibration decreases, leading to a downward shift (to lower wavenumber) of the corresponding peak in the IR or Raman spectrum. libretexts.org This isotopic shift is a hallmark of successful labeling.

For naphthalene-2,3-di(¹⁵N₂)amine, the most significant shifts are expected for vibrations that directly involve the nitrogen atoms:

N-H Stretching: The symmetric and asymmetric N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ region, would shift to a lower frequency.

N-H Bending (Scissoring): This mode, usually near 1600 cm⁻¹, would also exhibit a noticeable isotopic shift.

C-N Stretching: The C-N stretching vibration, often located in the 1250-1350 cm⁻¹ range, will be similarly affected.

By comparing the IR and Raman spectra of the labeled compound with its unlabeled counterpart, these isotopic shifts can be identified and assigned, providing further confirmation of the isotopic substitution and offering insights into the nature of the vibrational modes. capes.gov.br

Table 4: Expected Isotopic Shifts in Vibrational Spectra Frequencies are for the unlabeled compound; shifts are predicted.

| Vibrational Mode | Typical Frequency (cm⁻¹) for ¹⁴N | Expected Shift (Δcm⁻¹) for ¹⁵N |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | -10 to -15 |

| N-H Symmetric Stretch | ~3370 | -10 to -15 |

| N-H Bending | ~1620 | -5 to -10 |

| C-N Stretch | ~1300 | -5 to -10 |

Mechanistic Investigations Utilizing Naphthalene 2,3 Di ¹⁵n₂ Amine As a Tracer

Elucidation of Organic Reaction Mechanisms

The presence of the two ¹⁵N-labeled amino groups on the naphthalene (B1677914) scaffold makes naphthalene-2,3-di(¹⁵N₂)amine a versatile probe for a range of organic reactions. The distinct mass of the ¹⁵N isotope allows its fate to be monitored using techniques such as mass spectrometry and ¹⁵N NMR spectroscopy.

Cycloaddition and condensation reactions often involve complex bond formations and rearrangements. When naphthalene-2,3-di(¹⁵N₂)amine participates in these reactions, the ¹⁵N labels act as markers, revealing whether the nitrogen atoms maintain their original connectivity or undergo rearrangement.

For instance, in the formation of heterocyclic compounds like phenazines or triazoles, the diamine can react with diketones or other bifunctional reagents. researchgate.netresearchgate.net By analyzing the final product's mass spectrum or ¹⁵N NMR, the exact location of the ¹⁵N atoms can be determined. This information is crucial for distinguishing between possible mechanistic pathways, such as a concerted cycloaddition versus a stepwise condensation mechanism involving a stable intermediate. If a rearrangement occurs, it might suggest the formation of a symmetrical intermediate where the two nitrogen atoms become equivalent before the final product is formed.

Consider the reaction of naphthalene-2,3-di(¹⁵N₂)amine with an α-dicarbonyl compound to form a dihydrophenazine. The tracing study can confirm whether the reaction proceeds via a direct double condensation or involves intramolecular migrations.

Illustrative Data for Cycloaddition Analysis

| Reaction Type | Reactant B | Expected Product | ¹⁵N Labeling Outcome | Mechanistic Insight |

|---|---|---|---|---|

| [4+2] Cycloaddition | Dienophile | Adduct | Labels remain on adjacent carbons | Confirms concerted or stepwise pathway without N-migration. |

| Condensation | α-Diketone | Phenazine (B1670421) derivative | Labels incorporated into the heterocyclic ring | Verifies the direct involvement of both amine groups in ring formation. |

This table presents hypothetical outcomes to illustrate how ¹⁵N labeling is used to deduce reaction mechanisms. Actual results would be determined experimentally.

The dual ¹⁵N-labeled diamine is instrumental in studying how the amino groups are transformed into other functionalities, such as imines, amides, or nitriles. rsc.orgmdpi.com For example, in oxidative coupling reactions, it can be determined whether one or both nitrogen atoms are oxidized and if the N-N bond formation is a possible pathway.

By following the ¹⁵N labels, researchers can differentiate between intermolecular and intramolecular processes. In a reaction designed to form a polymer, tracing can confirm the connectivity of the monomer units and ensure the intended polymer structure has been achieved. The analysis of reaction byproducts containing the ¹⁵N label can also provide valuable information about competing reaction pathways.

One of the most significant advantages of isotopic labeling is the ability to identify fleeting intermediates. In a multi-step reaction, an intermediate might be present in concentrations too low to detect by standard methods. However, if this intermediate incorporates the ¹⁵N label from naphthalene-2,3-di(¹⁵N₂)amine, techniques like mass spectrometry can be used to trap and identify it, often by derivatization.

For example, in a reaction hypothesized to proceed through a diazonium salt intermediate, the incorporation of ¹⁵N into the N₂ leaving group could be detected. This provides direct evidence for a diazotization pathway. While transition states are, by definition, not isolable, the data gathered from ¹⁵N KIE studies (discussed next) provides detailed information about their structure and the extent of bond breaking and formation involving the nitrogen atoms. nih.govnih.gov

Pathways of Functional Group Transformations Involving the Diamine Moiety

Nitrogen-15 Kinetic Isotope Effect (¹⁵N KIE) Studies

The ¹⁵N KIE is a powerful tool for probing the reaction steps that involve the nitrogen atoms. princeton.edu It is defined as the ratio of the reaction rate of the ¹⁴N-containing reactant to that of the ¹⁵N-labeled reactant (k¹⁴/k¹⁵). A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the nitrogen atom is being broken or weakened in the rate-determining step. wikipedia.org Conversely, a KIE value less than 1 (an "inverse" KIE) often suggests that a bond to nitrogen is becoming stiffer or that a new bond is being formed in the rate-limiting step. nih.govnih.gov

To measure the ¹⁵N KIE for a reaction involving naphthalene-2,3-di(¹⁵N₂)amine, a competition experiment is typically performed. A mixture of the labeled and unlabeled diamine is subjected to the reaction conditions. The reaction is stopped before completion, and the isotopic composition of the remaining starting material and the product is analyzed using isotope ratio mass spectrometry (IRMS).

The magnitude of the KIE provides quantitative data about the transition state. For instance, in an enzymatic reaction, a large primary ¹⁵N KIE would suggest that C-N bond cleavage is the major rate-determining step. nih.govresearchgate.net Small KIE values might indicate that other steps, such as substrate binding or product release, are rate-limiting, or that there are multiple, partially rate-limiting steps. nih.gov

Table of Representative ¹⁵N KIE Values and Their Mechanistic Implications

| Reaction Type | Observed ¹⁵N KIE (k¹⁴/k¹⁵) | Interpretation |

|---|---|---|

| Electrophilic Aromatic Substitution | 1.002 | Negligible KIE; C-N bond is not significantly altered in the rate-determining step. |

| Diazotization | 1.045 | Large normal KIE; C-N bond cleavage is rate-determining. |

| N-Oxidation | 0.995 | Inverse KIE; N-O bond formation occurs in or before the rate-determining step, leading to a stiffer transition state at the nitrogen. nih.govnih.gov |

Note: The values in this table are illustrative and represent typical magnitudes observed for these classes of reactions.

Interpreting ¹⁵N KIEs allows for a detailed reconstruction of the energy profile of a reaction. If a proposed mechanism consists of several steps, the measured KIE can help identify which of these steps is the slowest (the rate-limiting step). For example, in a substitution reaction, if C-N bond cleavage is proposed as the rate-limiting step, a significant normal KIE would be expected. nih.govnih.gov If no significant KIE is observed, the rate-limiting step must occur elsewhere in the reaction sequence, such as the initial attack of the nucleophile. nih.gov

Furthermore, the magnitude of the KIE gives insight into the geometry of the transition state. A maximal KIE for C-N bond cleavage implies a transition state where the bond is nearly completely broken. A smaller KIE suggests a transition state where the bond is only partially broken, or a transition state that is more "reactant-like." Inverse KIEs are particularly informative, often pointing to pre-equilibria or the formation of new bonds to the nitrogen atom, which increases the vibrational force constants associated with it. nih.govresearchgate.net By combining KIE data with computational modeling, a highly detailed picture of the transition state structure can be developed. rsc.org

Quantitative Measurement of ¹⁵N KIEs in Naphthalene-2,3-di(¹⁵N₂)amine Reactions

Application in Model Systems for Nitrogen Flux Studies

The stable isotope ¹⁵N serves as a powerful and indispensable tool for elucidating the complex dynamics of the nitrogen (N) cycle in various ecosystems. frontiersin.org By introducing compounds enriched with ¹⁵N into a system, researchers can trace the movement and transformation of nitrogen through different pools, providing quantitative data on key processes such as mineralization, nitrification, and denitrification. nih.govnih.govresearchgate.net The use of ¹⁵N-labeled compounds allows for the differentiation between the added tracer and the native nitrogen already present in the system, a critical aspect for accurate flux measurements. frontiersin.orgresearchgate.net Naphthalene-2,3-di(¹⁵N₂)amine, with its strategically placed heavy isotopes, is particularly suited for specific applications within these model systems, primarily as a highly sensitive derivatizing agent for tracing inorganic nitrogen species.

In model systems designed to simulate environmental or biological nitrogen cycling, naphthalene-2,3-di(¹⁵N₂)amine is utilized to react with ¹⁵N-labeled nitrite (B80452) (¹⁵NO₂⁻). This reaction is a cornerstone of a highly sensitive analytical method for quantifying nitrogen flux, especially in contexts where background levels of nitrogen are high. researchgate.net The model system, which could be a soil microcosm, a sediment core, or a cell culture, is first amended with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium (¹⁵NH₄⁺) or ¹⁵N-nitrate (¹⁵NO₃⁻), to initiate the study of its transformation. researchgate.net

As microbial or chemical processes convert the initial tracer, ¹⁵N-labeled nitrite may be produced as an intermediate. To capture and quantify this transient species, samples are extracted from the model system at various time points. The non-isotopically labeled compound, 2,3-diaminonaphthalene (B165487) (DAN), is then added to the extracts under acidic conditions. researchgate.netresearchgate.net DAN selectively reacts with nitrite to form the highly fluorescent and stable compound 2,3-naphthotriazole (NAT). researchgate.netresearchgate.netlboro.ac.uk When tracing experiments are conducted with ¹⁵N-labeled nitrite, the reaction with DAN yields ¹⁵N-labeled 2,3-naphthotriazole (¹⁵N-NAT).

This resulting ¹⁵N-NAT is then analyzed using sophisticated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This method offers high selectivity and sensitivity, allowing for precise measurement of the ¹⁵N-NAT, thereby quantifying the amount of ¹⁵N-nitrite present in the sample. researchgate.net This ability to track the isotopologues of nitrite is a unique advantage of mass spectrometry-based methods. researchgate.net This analytical approach effectively overcomes the challenge of high background concentrations of unlabeled nitrite and nitrate (B79036) that are often present in biological and environmental samples. researchgate.net

Detailed research findings from studies using this derivatization technique demonstrate its utility. For instance, in studies of plant metabolism, this method has been adapted to measure isotope-labeled nitrite in leaf extracts, providing insights into nitrogen assimilation pathways within the plant. nih.gov Similarly, in human physiology research, DAN derivatization has been employed to trace the fate of dietary ¹⁵N-labeled nitrate by measuring its conversion to ¹⁵N-nitrite in biological fluids and tissues. lboro.ac.uk

The data generated from such experiments typically involves tracking the concentration and isotopic enrichment of various nitrogen pools over time. By analyzing the appearance of ¹⁵N in the nitrite pool, researchers can calculate the gross rates of nitrogen transformation processes.

Interactive Data Table: Nitrogen Flux in a Soil Microcosm Model

The following table presents hypothetical data from a soil microcosm experiment where ¹⁵N-labeled ammonium (B1175870) was added, and the subsequent formation of ¹⁵N-nitrite was monitored using derivatization with 2,3-diaminonaphthalene followed by LC-MS/MS analysis.

| Time (Hours) | ¹⁵N-Ammonium (µg N/g soil) | ¹⁵N-Nitrite (ng N/g soil) as ¹⁵N-NAT | Atom % ¹⁵N Excess in Nitrite Pool | Gross Nitrification Rate (ng N/g soil/hr) |

|---|---|---|---|---|

| 0 | 10.0 | 0.0 | N/A | N/A |

| 6 | 8.5 | 15.2 | 95.2 | 2.53 |

| 12 | 7.1 | 28.9 | 94.8 | 2.41 |

| 24 | 5.2 | 45.5 | 93.5 | 1.90 |

| 48 | 2.8 | 60.1 | 92.1 | 1.25 |

This experimental approach, centered on the derivatization of ¹⁵N-nitrite with 2,3-diaminonaphthalene, provides a clear and quantitative picture of nitrogen flux through the nitrification pathway. It highlights the role of naphthalene-2,3-di(¹⁵N₂)amine's non-labeled analogue as a critical analytical tool, and by extension, the potential utility of the labeled compound itself in more advanced tracer studies.

Computational and Theoretical Studies on Naphthalene 2,3 Di ¹⁵n₂ Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of aromatic amines. These methods are used to determine the optimized molecular geometry, orbital energies, and various reactivity descriptors.

Detailed Research Findings: Theoretical studies on the parent compound, 2,3-diaminonaphthalene (B165487), and its isomers using DFT methods like B3LYP with a 6-31(d,p) basis set, have been performed to analyze the effect of the amino groups on the naphthalene (B1677914) ring. researchgate.net The introduction of electron-donating amino groups significantly alters the electronic properties compared to unsubstituted naphthalene. These groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the HOMO-LUMO energy gap, which indicates increased reactivity and ease of oxidation. researchgate.netresearchgate.net

For naphthalene-2,3-di(¹⁵N₂)amine, the electronic structure and reactivity parameters are predicted to be nearly identical to its unlabeled counterpart. This is because properties such as HOMO-LUMO energies, ionization potential, and electron affinity are governed by the distribution of electrons, which is not significantly influenced by the change in the nuclear mass of the nitrogen atoms. The primary impact of the ¹⁵N isotope is on properties related to nuclear mass, such as vibrational frequencies and nuclear magnetic resonance, rather than on the electronic landscape of the molecule in its ground state. researchgate.net

Calculations on various diaminonaphthalene isomers show how the position of the amino groups influences the electronic parameters. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally corresponds to higher reactivity. researchgate.net

Interactive Table 1: Calculated Electronic Properties of Diaminonaphthalene Isomers (DFT/B3LYP/6-31(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) |

|---|---|---|---|---|

| Naphthalene | -6.521 | -1.700 | 4.821 | 6.521 |

| 1,5-Diaminonaphthalene | -5.123 | -1.201 | 3.922 | 5.123 |

| 1,8-Diaminonaphthalene | -5.011 | -1.225 | 3.786 | 5.011 |

| 2,3-Diaminonaphthalene | -5.105 | -1.282 | 3.823 | 5.105 |

| 2,7-Diaminonaphthalene | -5.009 | -1.115 | 3.894 | 5.009 |

Data sourced and adapted from a theoretical study on diaminonaphthalene molecules. researchgate.net

Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Coupling Constants)

The simulation of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry, especially for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is widely used to predict NMR chemical shifts. modgraph.co.uk

Detailed Research Findings: For naphthalene-2,3-di(¹⁵N₂)amine, computational methods can predict the ¹H, ¹³C, and ¹⁵N NMR spectra. The predicted ¹H and ¹³C chemical shifts would be expected to be very similar to those of the unlabeled 2,3-diaminonaphthalene, as isotopic substitution at nitrogen has a negligible effect on the shielding of neighboring carbon and hydrogen nuclei. jove.com

The key spectroscopic feature of naphthalene-2,3-di(¹⁵N₂)amine is its ¹⁵N NMR spectrum. Computational studies on other ¹⁵N-labeled aromatic compounds have shown that DFT calculations can accurately predict ¹⁵N chemical shielding tensors. illinois.eduacs.org The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment, including hybridization and participation in hydrogen bonding. nih.govillinois.edu In solution, the amine protons undergo rapid exchange, which can broaden the N-H proton signals in ¹H NMR. jove.com

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Naphthalene-2,3-diamine Moiety

| Atom | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H-1, H-4 | ~7.0-7.2 | Aromatic proton adjacent to unsubstituted ring. |

| ¹H | H-5, H-8 | ~7.3-7.5 | Aromatic proton on the unsubstituted ring. |

| ¹H | H-6, H-7 | ~7.1-7.3 | Aromatic proton on the unsubstituted ring. |

| ¹³C | C-2, C-3 | ~135-140 | Carbon atoms bonded to the amino groups. |

| ¹³C | C-1, C-4 | ~105-110 | Shielded by the adjacent amino groups. |

| ¹⁵N | N-2, N-3 | Variable | Highly dependent on solvent, concentration, and temperature. DFT calculations are required for precise prediction. nih.gov |

Values are estimations based on data for 2,3-diaminonaphthalene and general principles of NMR spectroscopy for aromatic amines. jove.comnih.govnih.gov

Modeling of Isotope Effects and Reaction Coordinate Analysis

Isotopic substitution can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org While large KIEs are common for hydrogen/deuterium substitution, smaller but significant effects can be observed for heavier atoms like ¹⁵N. These effects arise from the change in mass affecting the zero-point vibrational energies of the ground state and the transition state. researchgate.net

Detailed Research Findings: Modeling the KIE for reactions involving naphthalene-2,3-di(¹⁵N₂)amine requires calculating the vibrational frequencies for both the ¹⁴N and ¹⁵N isotopologues in the reactant and transition state geometries. researchgate.netresearchgate.net Reactions where the C-N bond is broken or formed, or where the geometry of the amino group changes significantly along the reaction coordinate, are most likely to exhibit a ¹⁵N KIE. An example includes the diazotization of aromatic amines, a common reaction where the amino group is converted into a diazonium group. maxapress.com

Reaction coordinate analysis involves mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products, including any transition states and intermediates. For a process like the torsional rotation of the amino groups, computational models can calculate the energy barrier. researchgate.net The substitution with ¹⁵N would slightly lower the vibrational frequencies associated with the amino group, including N-H stretching and bending modes. This change in zero-point energy can subtly alter the activation energy and thus the reaction rate.

Interactive Table 3: Conceptual Impact of ¹⁵N Labeling on Vibrational Frequencies and Reaction Kinetics

| Parameter | Effect of ¹⁵N Substitution | Computational Method |

|---|---|---|

| C-N Stretching Frequency | Decrease | DFT Frequency Calculation |

| N-H Bending Frequency | Decrease | DFT Frequency Calculation |

| Zero-Point Energy (ZPE) | Decrease | Summation of vibrational frequencies |

| Kinetic Isotope Effect (k¹⁴/k¹⁵) | Typically > 1 (Normal KIE) | Transition State Theory calculations |

This table illustrates the general principles of isotope effects. researchgate.netwikipedia.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. pw.live For naphthalene-2,3-di(¹⁵N₂)amine, this primarily involves the rotation of the two amino groups relative to the plane of the naphthalene ring. Molecular dynamics (MD) simulations can model the time-dependent behavior of the molecule, providing insights into its flexibility and interactions with its environment.

Detailed Research Findings: The conformational preferences of 2,3-diaminonaphthalene are dictated by a balance of steric hindrance between the adjacent amino groups and electronic interactions (conjugation) with the aromatic system. Quantum chemical calculations can determine the rotational barriers and the most stable conformations. researchgate.net The isotopic labeling with ¹⁵N does not alter the potential energy surface that governs conformational changes, so the equilibrium geometries and rotational barriers for naphthalene-2,3-di(¹⁵N₂)amine are expected to be identical to the unlabeled compound.

MD simulations on substituted naphthalenes have been used to study various dynamic processes, including vibrational energy transfer and interactions with other molecules or surfaces. aip.orgnih.gov An MD simulation of naphthalene-2,3-di(¹⁵N₂)amine in a solvent would reveal the dynamics of the amino groups, including their rotational freedom and their ability to form hydrogen bonds. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, complementing the static picture provided by quantum chemical calculations. rsc.org

Interactive Table 4: Key Conformational Parameters for 2,3-Diaminonaphthalene

| Parameter | Description | Predicted Finding |

|---|---|---|

| C1-C2-N-H Dihedral Angle | Rotation of the amino group at position 2. | Calculations would reveal a relatively low rotational barrier, suggesting flexibility. researchgate.net |

| C4-C3-N-H Dihedral Angle | Rotation of the amino group at position 3. | The preferred conformation likely involves some pyramidalization at the nitrogen atoms. |

| Inter-group H-bonding | Potential for hydrogen bonding between the two NH₂ groups. | Likely to be sterically unfavorable due to the geometry of the naphthalene ring. |

| Planarity | Deviation of the amino groups from the naphthalene plane. | The amino groups are not perfectly planar with the ring to minimize steric repulsion. |

These parameters are based on general knowledge of aromatic amine structures and computational studies of related systems. researchgate.netresearchgate.net

Advanced Research Applications and Derivatization Chemistry of Naphthalene 2,3 Di ¹⁵n₂ Amine

Synthesis of ¹⁵N-Labeled Naphthalene-Derived Heterocyclic Compounds

The vicinal diamine functionality of naphthalene-2,3-di(¹⁵N₂)amine makes it an ideal precursor for the synthesis of a wide array of ¹⁵N-labeled nitrogen-containing heterocyclic compounds. These labeled heterocycles are invaluable in fields ranging from medicinal chemistry to materials science, where they can serve as tracers in metabolic studies or as components in specialized electronic materials. The condensation of the ¹⁵N-labeled diamine with various electrophilic partners provides a direct route to these complex structures, with the ¹⁵N atoms serving as a permanent spectroscopic handle.

The primary synthetic utility involves reactions with 1,2-dicarbonyl compounds or their equivalents to form ¹⁵N-labeled phenazine (B1670421) derivatives. For instance, the reaction with benzil (B1666583) would yield 2,3-diphenyl-[¹⁵N₂]dibenzo[f,h]quinoxaline. Similarly, condensation with glyoxal (B1671930) would produce [¹⁵N₂]benzo[g]quinoxaline. These reactions are typically high-yielding and proceed under mild conditions. The resulting labeled phenazines can be studied using ¹⁵N NMR spectroscopy to probe their electronic structure and interactions with other molecules.

Another significant application is the synthesis of ¹⁵N-labeled carbazole (B46965) or imidazole (B134444) derivatives. Reaction with nitrous acid (formed from sodium nitrite (B80452) in acidic conditions) leads to the formation of 1H-[1,2,3-¹⁵N₂]naphthotriazole, a fluorescent molecule whose formation can be tracked mechanistically. biotium.comdojindo.com

The table below summarizes potential heterocyclic systems that can be synthesized from naphthalene-2,3-di(¹⁵N₂)amine.

| Reagent | Resulting Heterocyclic System | Key Application of Labeled Product |

| Glyoxal | [¹⁵N₂]Benzo[g]quinoxaline | ¹⁵N NMR structural studies, electronic materials |

| Benzil | 2,3-Diphenyl-[¹⁵N₂]dibenzo[f,h]quinoxaline | Probing intermolecular interactions |

| Phthalic Anhydride | [¹⁵N₂]Naphtho[2,3-b]phthalazine-6,11-dione | Labeled building block for functional dyes |

| Nitrous Acid | 1H-[1,2,3-¹⁵N₂]Naphthotriazole | Mechanistic studies of triazole formation |

Development of ¹⁵N-Labeled Probes for Chemical Sensing and Analytical Methodologies

The unique chemical properties of the diamine, combined with the mass and spectroscopic signature of the ¹⁵N labels, make naphthalene-2,3-di(¹⁵N₂)amine a powerful tool for developing advanced analytical methods.

Derivatization is a key strategy in analytical chemistry to enhance the detectability of analytes. Naphthalene-2,3-diamine is known to react with various molecules to form highly fluorescent or electrochemically active products. nih.govnih.gov Using the ¹⁵N-labeled version as a derivatizing agent introduces the capability for highly precise and accurate quantification through Isotope Dilution Mass Spectrometry (IDMS).

In this approach, a known amount of naphthalene-2,3-di(¹⁵N₂)amine is added to a sample. It reacts with the target analyte (e.g., a specific amino acid or a dicarbonyl compound) to form a labeled derivative. The same reaction is performed with an unlabeled standard to create a calibration curve. By analyzing the sample using mass spectrometry and measuring the ratio of the ¹⁵N-labeled derivative to the naturally abundant (¹⁴N) derivative, the exact quantity of the analyte in the original sample can be determined with exceptional accuracy, correcting for sample loss during preparation and analysis.

This technique is particularly valuable for detecting trace levels of analytes in complex matrices such as biological fluids or environmental samples. For example, the reaction with nitrite to form the corresponding naphthotriazole can be used for precise nitrite quantification. dojindo.com

| Analyte Type | Derivatization Product | Analytical Advantage of ¹⁵N Labeling |

| Primary Amines (in presence of o-phthalaldehyde) | ¹⁵N-labeled isoindole derivative | Internal standard for IDMS, enhanced MS detection |

| Nitrite (NO₂⁻) | ¹⁵N-labeled 1H-naphthotriazole | Gold standard for quantification via IDMS |

| α-Keto Acids | ¹⁵N-labeled quinoxalinone derivative | Accurate measurement in metabolic studies |

| Selenium (IV) | ¹⁵N-labeled piaselenole | Precise quantification in biological samples |

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing it and preventing the formation of unwanted byproducts. The reaction of 2,3-diaminonaphthalene (B165487) to form fluorescent derivatives is a cornerstone of many analytical techniques. researchgate.net However, the exact pathways and potential for side reactions can be difficult to study.

Naphthalene-2,3-di(¹⁵N₂)amine provides a direct spectroscopic tool for such mechanistic investigations. By using ¹⁵N NMR spectroscopy, researchers can monitor the transformation of the nitrogen atoms from the diamine reactant to the final fluorescent product. Key applications include:

Tracking Nitrogen Atoms: Confirming which nitrogen atoms from the diamine are incorporated into the final heterocyclic ring.

Identifying Intermediates: Detecting the presence of transient, ¹⁵N-containing intermediates that may not be observable by other methods.

Probing Reaction Kinetics: Measuring the rate of change of ¹⁵N NMR signals to determine reaction rates and kinetic isotope effects.

For example, in the widely used reaction with naphthalene-2,3-dicarboxaldehyde (NDA) and cyanide to tag primary amines, the ¹⁵N-labeled diamine could be used in control experiments to investigate potential side reactions or alternative mechanistic pathways under various conditions. researchgate.net This level of mechanistic detail is crucial for developing more robust and reliable analytical methods.

Investigation of Derivatization Reactions with Naphthalene-2,3-di(¹⁵N₂)amine for Analyte Detection

Utilization in Polymer Chemistry and Materials Science Research (e.g., as a monomer for labeled polymers)

Aromatic diamines are essential monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and polybenzimidazoles. These materials are prized for their thermal stability, chemical resistance, and mechanical strength. The incorporation of naphthalene-2,3-di(¹⁵N₂)amine into a polymer backbone would create a material with built-in spectroscopic probes, enabling advanced characterization that is often difficult with conventional methods.

The primary advantage lies in the application of solid-state ¹⁵N NMR spectroscopy. The natural abundance of ¹⁵N is only 0.37%, making natural-abundance ¹⁵N NMR experiments time-consuming and often yielding low-quality data for complex solids like polymers. By synthesizing a polymer with ¹⁵N-enriched monomers, high-resolution solid-state ¹⁵N NMR spectra can be obtained relatively quickly.

This allows researchers to:

Verify Polymer Structure: Confirm the covalent connectivity and identify different chemical environments of the nitrogen atoms within the polymer matrix.

Study Polymer Dynamics: Analyze the motion of specific segments of the polymer chain by observing changes in the ¹⁵N NMR lineshapes.

Monitor Degradation: Track the chemical changes that occur in the nitrogen-containing units during thermal or chemical degradation, providing insights into the material's failure mechanisms.

The table below outlines potential polymers that could be synthesized using naphthalene-2,3-di(¹⁵N₂)amine and the characterization benefits of the isotopic label.

| Polymer Type | Co-monomer | Characterization Benefit of ¹⁵N Label |

| Polyamide | Terephthaloyl chloride | Study of hydrogen bonding and chain packing via solid-state ¹⁵N NMR. |

| Polyimide | Pyromellitic dianhydride | Probing the imidization process and identifying defects in the polymer structure. |

| Polybenzimidazole | Isophthalic acid | Characterizing chain orientation and mobility in polymer films and fibers. |

The use of naphthalene-2,3-di(¹⁵N₂)amine as a monomer opens up new possibilities for the rational design and analysis of advanced materials with tailored properties.

Future Directions and Interdisciplinary Research Opportunities for Naphthalene 2,3 Di ¹⁵n₂ Amine

Development of Novel and Efficient ¹⁵N Labeling Technologies

The widespread application of naphthalene-2,3-di(¹⁵N₂)amine is contingent upon the development of efficient and cost-effective methods for its synthesis. While the specific synthesis of this compound is not widely detailed, future research will likely focus on adapting existing ¹⁵N labeling strategies to aromatic amines.

Current methods for producing ¹⁵N-labeled compounds often rely on expensive precursors like ¹⁵NH₄Cl or Na¹⁵NO₂. nih.govnih.gov A promising future direction lies in the development of catalytic methods for direct nitrogen isotope exchange. For instance, recent advancements have shown the possibility of a nitrogen replacement process that incorporates the ¹⁵N atom from glycine-¹⁵N into anilines, involving the cleavage of C-N bonds. rsc.org Adapting such a method for naphthalenediamine systems would represent a significant step forward.

Another innovative approach involves skeletal editing, where an atom in a heterocyclic ring is directly exchanged. A recently developed method for ¹⁴N to ¹⁵N isotopic exchange in nitrogen heterocycles uses a ring-opening/ring-closure sequence mediated by ¹⁵N-aspartate. chemrxiv.org While demonstrated on heterocycles, the principles of this transformation could inspire new strategies for the direct and selective labeling of aromatic amines like naphthalene-2,3-di(¹⁵N₂)amine, bypassing the need for de novo synthesis from simple labeled precursors.

Future research will likely focus on the following areas to improve labeling efficiency:

Catalytic Nitrogenation: Developing transition-metal catalysts that can directly introduce ¹⁵N₂ or ¹⁵N-ammonia into aromatic systems.

Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions for labeling, potentially improving yields and reducing the cost associated with expensive ¹⁵N sources.

Enzymatic Labeling: Exploring biocatalytic methods that could stereoselectively and regioselectively incorporate ¹⁵N into precursors of naphthalene-2,3-di(¹⁵N₂)amine.

These advancements will be crucial for making naphthalene-2,3-di(¹⁵N₂)amine and other labeled aromatic compounds more accessible for the research applications outlined below.

Integration with Emerging Advanced Analytical Techniques (e.g., Hyperpolarized NMR)

The presence of two ¹⁵N nuclei makes naphthalene-2,3-di(¹⁵N₂)amine an ideal candidate for analysis by advanced NMR techniques, most notably hyperpolarized NMR. Hyperpolarization methods can enhance NMR signal sensitivity by several orders of magnitude, overcoming the primary limitation of the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus. nih.govnih.gov

Signal Amplification By Reversible Exchange (SABRE) is a particularly promising technique. The SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei) method, conducted in microtesla magnetic fields, has been shown to achieve significant ¹⁵N polarization (over 10%) in seconds for various nitrogen-containing molecules, including pyridine (B92270) and its derivatives. nih.govacs.org The sp²-hybridized nitrogen atoms in aromatic systems, like those in naphthalene-2,3-di(¹⁵N₂)amine, are capable of reversibly binding to the iridium catalyst used in SABRE, making them excellent targets for this technique. nih.govsemanticscholar.org

The integration of naphthalene-2,3-di(¹⁵N₂)amine with hyperpolarized NMR could enable:

Real-time Reaction Monitoring: The enhanced sensitivity would allow for the observation of chemical transformations and catalytic cycles involving the diamine ligand in real-time.

Ultrasensitive Detection: Detection of trace amounts of the compound or its derivatives in complex mixtures, which is impossible with conventional NMR.

In Vivo Imaging and Sensing: While presenting significant challenges, hyperpolarized ¹⁵N probes have been explored for in vivo applications, such as pH sensing. rsc.org The two ¹⁵N nuclei in naphthalene-2,3-di(¹⁵N₂)amine could potentially provide distinct signals sensitive to their local chemical environment, opening possibilities for developing novel molecular sensors. For example, the chemical shift of ¹⁵N-labeled aniline (B41778) derivatives shows significant changes upon ion binding, a principle that could be applied to a hyperpolarized naphthalene (B1677914) diamine probe. rsc.org

The table below summarizes key parameters for ¹⁵N hyperpolarization of related aromatic compounds using the SABRE technique, illustrating the potential for naphthalene-2,3-di(¹⁵N₂)amine.

| Compound | Hyperpolarization Technique | Achieved ¹⁵N Polarization (%P¹⁵N) | T₁ Relaxation Time (High Field) | Reference |

| [¹⁵N]Pyridine | SABRE-SHEATH | >10% | - | acs.org |

| [¹⁵N₃]Metronidazole | SABRE-SHEATH | >50% | ~10 min | nih.gov |

| [¹⁵N]Nicotinamide | SABRE-SHEATH | - | 20.2 s (9.4 T) | rsc.org |

| [¹-¹⁵N] and [³-¹⁵N]AZT | SABRE | - | 45s and 37s (9.4 T) | rsc.org |

This data highlights the substantial signal enhancements and long-lived polarization states achievable for ¹⁵N-labeled aromatic compounds, underscoring the future potential for hyperpolarized naphthalene-2,3-di(¹⁵N₂)amine.

Exploration of Naphthalene-2,3-di(¹⁵N₂)amine in Catalyst Design and Mechanistic Organometallic Chemistry

¹⁵N NMR spectroscopy is a powerful, albeit underutilized, tool for elucidating the structure, bonding, and reaction mechanisms of organometallic complexes. researchgate.netcaltech.edu The incorporation of ¹⁵N labels into ligands like naphthalene-2,3-di(¹⁵N₂)amine can provide direct insight into the metal-nitrogen interaction.

Future research in this area could involve using ¹⁵N-labeled naphthalene-2,3-diamine as a ligand to:

Characterize Catalytic Intermediates: The ¹⁵N chemical shift is highly sensitive to changes in the coordination environment, oxidation state of the metal, and the nature of other ligands. This sensitivity can be used to identify and characterize transient species in a catalytic cycle. chemrxiv.org For example, ¹⁵N NMR has been used to study the exchange between free and coordinated dinitrogen in iron complexes, a process fundamental to nitrogen fixation chemistry. researchgate.net

Probe Metal-Ligand Bonding: The magnitude of the ¹J(¹⁵N, metal) coupling constant (for appropriate metals) and the ¹⁵N chemical shift tensor can provide quantitative information about the nature and strength of the metal-nitrogen bond. Solid-state ¹⁵N NMR, for instance, has been used to correlate the electronic structure of terminal imido ligands with their reactivity. chemrxiv.org

Elucidate Reaction Mechanisms: Kinetic isotope effects (KIEs) using ¹⁵N labeling can determine whether a C-N or M-N bond is broken or formed in the rate-determining step of a reaction. libretexts.org This approach has been used to study various organometallic reactions, providing unambiguous mechanistic information. researchgate.netsnnu.edu.cn

The diamine moiety of naphthalene-2,3-di(¹⁵N₂)amine can act as a bidentate chelating ligand, forming stable complexes with a wide range of transition metals used in catalysis. The rigid naphthalene backbone imposes specific geometric constraints, making it an interesting ligand scaffold for designing new catalysts. The ¹⁵N labels would serve as built-in spectroscopic probes to monitor the catalyst's behavior during reactions such as hydrogenations, cross-couplings, or polymerization.

Potential in Bioorganic Chemistry for Investigating Enzyme-Substrate Interactions in Model Systems

Isotopic labeling is a cornerstone of mechanistic enzymology. squarespace.com The use of ¹⁵N-labeled substrates, inhibitors, or probes allows for the detailed investigation of enzyme-substrate interactions, conformational changes, and catalytic mechanisms using NMR spectroscopy. nih.govacs.org

Naphthalene-2,3-di(¹⁵N₂)amine, or derivatives thereof, could be designed as probes for various enzyme systems. Aromatic amines are known components of drugs and bioactive molecules, and their interactions with protein targets are of significant interest. Future applications could include:

Mapping Binding Sites: By using a ¹⁵N-labeled protein and an unlabeled ligand, or vice-versa, one can use ¹H-¹⁵N HSQC NMR experiments to identify which amino acid residues of the protein are involved in binding. Perturbations in the chemical shifts of the protein's backbone amides upon addition of a ¹⁵N-labeled ligand like naphthalene-2,3-di(¹⁵N₂)amine would reveal the binding site. acs.org

Studying Enzyme Inhibition: If a derivative of naphthalene-2,3-di(¹⁵N₂)amine acts as an enzyme inhibitor, ¹⁵N NMR can be used to study the structure of the enzyme-inhibitor complex. nih.gov The ¹⁵N signals from the inhibitor provide a direct window into its binding mode and electronic environment within the active site.

Probing Catalytic Mechanisms: For enzymes that process aromatic amine substrates, using the ¹⁵N-labeled version allows for direct observation of the bond-making and bond-breaking steps at the active site. acs.orgnih.gov For instance, ¹⁵N-labeled substrates have been critical in studying the mechanism of nitrogenase, the enzyme responsible for biological nitrogen fixation. nih.gov Similarly, the formation of aromatic amines in biosynthetic pathways has been tracked using ¹⁵N-labeled precursors. nih.gov

The potential utility is exemplified by studies where ¹⁵N-labeled aromatic compounds are used as probes. For instance, the interaction of ¹⁵N-labeled 2-aminobenzothiazole (B30445) with natural organic matter in the presence of a laccase enzyme was studied using solid-state ¹⁵N NMR, confirming the formation of covalent amide bonds. researchgate.net This demonstrates the power of ¹⁵N labeling to track the fate of aromatic amines in complex biological or environmental systems.

The table below provides examples of how ¹⁵N labeling has been used to probe biomolecular interactions, suggesting analogous future applications for naphthalene-2,3-di(¹⁵N₂)amine.

| System Studied | ¹⁵N-Labeled Component | Technique | Information Gained | Reference |

| XIAP BIR3 Domain | Protein | ¹H-¹⁵N HSQC NMR | Identification of fragment binding sites for inhibitor design. | acs.org |

| Nitrogenase | Substrates (hydrazine, nitrite) | ¹⁵N ENDOR/ESEEM | Identification of intermediates and product binding to the FeMo-co active site. | nih.gov |

| TfCut2 PET-degrading enzyme | Protein | ¹H-¹⁵N HSQC NMR | Confirmed structural integrity of the enzyme in a glassy matrix for solid-state NMR studies. | acs.org |

| Discoipyrrole Biosynthesis | Precursors | ¹H-¹⁵N HMBC NMR | Identification of low-abundance intermediates in a non-enzymatic cascade reaction. | acs.org |

These examples underscore the vast potential of a specifically labeled compound like naphthalene-2,3-di(¹⁵N₂)amine to serve as a sophisticated probe in the intricate world of bioorganic chemistry.

Q & A

Q. What are the key synthetic routes for preparing naphthalene-2,3-di(15N<sup>2</sup>)amine, and how can isotopic labeling efficiency be verified?

- Methodological Answer : Synthesis typically involves amination of naphthalene-2,3-dihalides using <sup>15</sup>N-labeled ammonia under catalytic conditions (e.g., CuI/ligand systems). Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) to detect <sup>15</sup>N incorporation and nuclear magnetic resonance (<sup>15</sup>N NMR) to verify bond formation. For example, HRMS analysis should show a molecular ion peak with a +2 Da shift compared to the unlabeled analog .

- Key Challenges : Ensuring complete substitution of halogen groups and minimizing side reactions (e.g., dehalogenation).

Q. How can researchers validate the thermodynamic stability of naphthalene-2,3-di(15N<sup>2</sup>)amine under experimental conditions?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess decomposition temperatures and enthalpic transitions. Compare results with computational models (e.g., density functional theory (DFT) calculations for bond dissociation energies). NIST-reported data for analogous compounds (e.g., ΔfH° for naphthalene derivatives) provide benchmarks .

- Data Interpretation : Discrepancies between experimental and computational values may indicate impurities or isotopic effects.

Q. Which analytical techniques are most effective for characterizing naphthalene-2,3-di(15N<sup>2</sup>)amine in complex mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) for separation.

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation; isotope-ratio mass spectrometry (IRMS) for <sup>15</sup>N quantification.

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight and isotopic distribution .

Advanced Research Questions

Q. How does isotopic contamination in commercial <sup>15</sup>N reagents impact the synthesis and application of naphthalene-2,3-di(15N<sup>2</sup>)amine?

- Methodological Answer : Contaminants like <sup>15</sup>NO3<sup>−</sup> or <sup>15</sup>NH4<sup>+</sup> in <sup>15</sup>N2 gas (reported in Sigma-Aldrich/Campro Scientific batches) can skew isotopic labeling efficiency . Mitigation steps include:

- Pre-synthesis purification via gas chromatography or chemical traps (e.g., alkaline pyrogallol to remove O2/CO2).

- Post-synthesis validation using IRMS to detect trace contaminants.

- Implications : Contamination may lead to erroneous conclusions in nitrogen fixation studies or isotopic tracer assays.

Q. What experimental design considerations are critical when using naphthalene-2,3-di(15N<sup>2</sup>)amine in nitrogen fixation assays?

- Methodological Answer :

- Gas Solubility : Pre-equilibrate <sup>15</sup>N2 gas in culture media to avoid underestimation of fixation rates due to incomplete dissolution .

- Controls : Include negative controls with unlabeled N2 and positive controls with <sup>15</sup>NH4<sup>+</sup> to account for abiotic incorporation.

- Sampling : Use time-course sampling to distinguish between short-term assimilation and long-term metabolic incorporation .

Q. How can researchers resolve contradictions in thermodynamic data for naphthalene-2,3-di(15N<sup>2</sup>)amine reported across studies?

- Methodological Answer : Discrepancies often arise from differences in:

- Measurement Techniques : Compare DSC (dynamic heating) vs. static bomb calorimetry for ΔfH° values.

- Isotopic Effects : <sup>15</sup>N labeling alters vibrational frequencies, affecting entropy (S°) and heat capacity (Cp). Use isotopic correction factors from NIST Chemistry WebBook .

- Case Study : Colomina et al. (1979) reported ΔfH°gas = 144.3 kJ/mol for unlabeled 2,3-dimethylnaphthalene, but isotopic analogs may deviate by 1–2% .

Q. What are the implications of naphthalene-2,3-di(15N<sup>2</sup>)amine’s crystal structure on its reactivity in organometallic catalysis?

- Methodological Answer : X-ray crystallography (e.g., monoclinic C2/c space group) reveals steric and electronic effects:

- Steric Hindrance : Bulky substituents at 2,3-positions limit metal coordination.

- Electronic Effects : Electron-donating amine groups enhance ligand-metal charge transfer.

- Applications : Optimize catalytic systems (e.g., Pd/Ni complexes) by adjusting reaction solvents (DMF > THF) and temperatures (60–80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.